全氟-3-甲氧基丙酸

描述

全氟-3-甲氧基丙酸是一种全氟烷基物质 (PFAS),以其独特的化学性质和环境持久性而闻名。 它属于一个更大的化学物质组,由于其耐热、耐水和耐油性,这些化学物质已广泛应用于各种工业应用中 .

科学研究应用

全氟-3-甲氧基丙酸具有多种科学研究应用:

化学: 它被用作模型化合物来研究全氟烷基物质在各种化学反应中的行为。

生物学: 研究集中在其对生物系统的影响,包括其潜在毒性和生物积累。

医学: 由于其稳定性和抗代谢降解性,该化合物正在被研究用于药物递送系统。

作用机制

全氟-3-甲氧基丙酸发挥其作用的机制涉及与细胞成分的相互作用。它可以与蛋白质结合并破坏正常的细胞功能。该化合物已知会激活特定的分子途径,包括由过氧化物酶体增殖物激活受体 (PPAR) 介导的途径。 这些相互作用会导致基因表达和细胞代谢的变化 .

准备方法

合成路线和反应条件

全氟-3-甲氧基丙酸的合成通常涉及在受控条件下对有机前体的氟化。一种常见的方法包括将 3-甲氧基丙酸与氟化剂(如元素氟或含氟化合物)反应。 反应通常在惰性气氛中进行,以防止不必要的副反应 .

工业生产方法

全氟-3-甲氧基丙酸的工业生产通常涉及大规模氟化工艺。这些工艺旨在确保最终产品的产率和纯度高。 由于氟化剂的反应性,使用专用设备和严格的安全规程至关重要 .

化学反应分析

反应类型

全氟-3-甲氧基丙酸可以进行各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成全氟羧酸。

还原: 还原反应可以将该化合物转化为氧化程度较低的形式,尽管这些反应不太常见。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用如氢化铝锂等还原剂。

取代: 羟基离子或胺等亲核试剂通常用于取代反应.

主要产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化通常会生成全氟羧酸,而取代反应可以生成各种官能化的全氟烷基化合物 .

相似化合物的比较

类似化合物

- 全氟-4-甲氧基丁酸

- 全氟戊烷磺酸

- 全氟己烷磺酰胺

- 全氟丁烷磺酰胺

- 全氟-3,5,7,9-丁氧基癸酸

独特性

全氟-3-甲氧基丙酸因其特定的结构特征而独一无二,例如存在连接到全氟化碳链上的甲氧基。 这种结构上的独特性使其与其他全氟烷基物质相比具有独特的化学性质和反应性 .

属性

IUPAC Name |

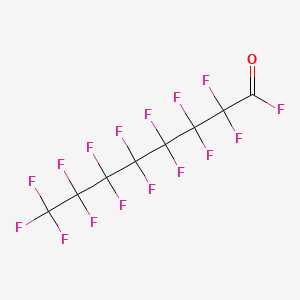

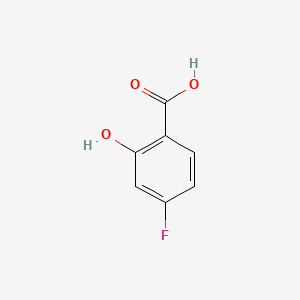

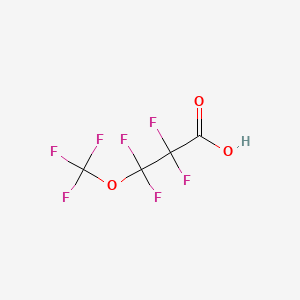

2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O3/c5-2(6,1(12)13)3(7,8)14-4(9,10)11/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIMOOYNBDLMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCF2CF2COOH, C4HF7O3 | |

| Record name | Propanoic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191136 | |

| Record name | Perfluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-73-1 | |

| Record name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is accurate detection of PFMPA and its isomers important in environmental monitoring?

A1: PFMPA and its isomers are part of a group of chemicals called perfluoroalkyl ether carboxylic acids (PFECAs). These compounds are replacing older, phased-out PFAS chemicals. While PFMPA and its branched isomer, perfluoro-2-methoxypropanoic acid (PMPA), can be separated using certain chromatography techniques, standard mass spectrometry methods may not accurately detect PMPA []. This can lead to an underestimation of total PFECA levels in environmental samples. Since PFECAs are emerging contaminants, accurately measuring their presence in the environment is crucial for understanding their potential impact on human and ecological health.

Q2: What improvements in analytical methodology does the research highlight for PFMPA analysis?

A2: The research emphasizes the importance of using specific mass spectrometry transitions for accurate detection of PFMPA and its isomers. The study found that using the MS/MS transition m/z 185 → 85 for PMPA provides a stronger signal compared to the commonly used transition for PFMPA (m/z 229 → 85) []. This improved method allows for more reliable detection and quantification of both PFMPA and PMPA in environmental samples, leading to more accurate assessments of PFECA contamination.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。